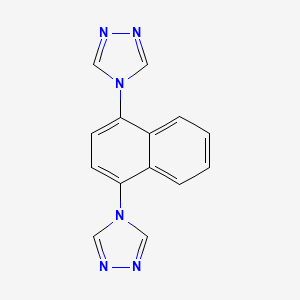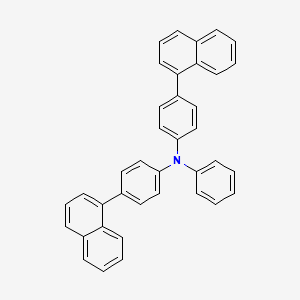
1,4-Di(4H-1,2,4-triazol-4-yl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Di(4H-1,2,4-triazol-4-yl)naphthalene is a compound that features a naphthalene core substituted with two 1,2,4-triazole rings at the 1 and 4 positions. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and coordination chemistry. The presence of the triazole rings imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Di(4H-1,2,4-triazol-4-yl)naphthalene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,4-diaminonaphthalene with formamide and hydrazine hydrate, which leads to the formation of the triazole rings. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Di(4H-1,2,4-triazol-4-yl)naphthalene can undergo various chemical reactions, including:
Oxidation: The triazole rings can be oxidized under specific conditions to form more reactive intermediates.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole N-oxides, while substitution reactions can yield a variety of alkylated or arylated derivatives.
Aplicaciones Científicas De Investigación
1,4-Di(4H-1,2,4-triazol-4-yl)naphthalene has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anticancer agent due to its ability to interact with biological targets and inhibit cancer cell growth.
Materials Science: It is used in the development of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Environmental Science: The compound’s derivatives are investigated for their potential use in detecting and removing pollutants from water.
Mecanismo De Acción
The mechanism of action of 1,4-Di(4H-1,2,4-triazol-4-yl)naphthalene involves its interaction with specific molecular targets. In medicinal applications, the compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit aromatase, an enzyme involved in estrogen synthesis, thereby reducing the growth of estrogen-dependent cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Di(4H-1,2,4-triazol-4-yl)benzene: Similar to 1,4-Di(4H-1,2,4-triazol-4-yl)naphthalene but with a benzene core instead of a naphthalene core.
1,3-Di(4H-1,2,4-triazol-4-yl)propane: Features a propane backbone with two triazole rings.
Uniqueness
This compound is unique due to its naphthalene core, which provides a larger π-conjugated system compared to benzene or propane derivatives. This extended conjugation can enhance its electronic properties and make it more suitable for applications in materials science and coordination chemistry .
Propiedades
Fórmula molecular |
C14H10N6 |
|---|---|
Peso molecular |
262.27 g/mol |
Nombre IUPAC |
4-[4-(1,2,4-triazol-4-yl)naphthalen-1-yl]-1,2,4-triazole |
InChI |
InChI=1S/C14H10N6/c1-2-4-12-11(3-1)13(19-7-15-16-8-19)5-6-14(12)20-9-17-18-10-20/h1-10H |
Clave InChI |
MRFCTEBQUXSJRT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2N3C=NN=C3)N4C=NN=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[(benzyloxycarbonyl)amino]-4-oxobutanoate](/img/structure/B15156379.png)
![5,7-bis(acetyloxy)-2-[3,4,5-tris(acetyloxy)phenyl]-3,4-dihydro-2H-1-benzopyran-3-yl 3,4,5-tris(acetyloxy)benzoate](/img/structure/B15156398.png)





![2-(dimethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1H-purin-9-ium-6-one](/img/structure/B15156448.png)
![2-(3-Phenylprop-2-enoxy)-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxane-3,4,5-triol](/img/structure/B15156452.png)
![2-Cyano-3-{5-[4-(diphenylamino)phenyl]thieno[3,2-b]thiophen-2-yl}prop-2-enoic acid](/img/structure/B15156459.png)
![1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B15156471.png)
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B15156491.png)

